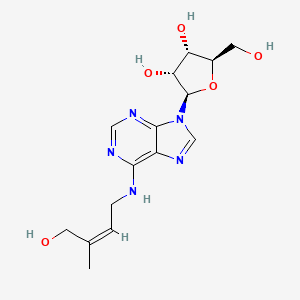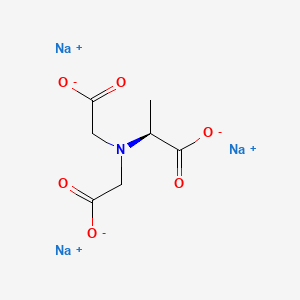
4,4',5,5'-Tetra(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene)
Übersicht
Beschreibung
4,4’,5,5’-Tetra(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene): is a complex organic compound that features a unique structure with multiple pyridine and dithiolylidene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,5,5’-Tetra(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) typically involves the following steps:
Formation of the dithiolylidene core: This step involves the reaction of appropriate dithiol precursors under controlled conditions to form the dithiolylidene core.
Introduction of pyridine groups: The pyridine groups are introduced through a series of substitution reactions, where pyridine derivatives are reacted with the dithiolylidene core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,5,5’-Tetra(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolylidene groups to thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’,5,5’-Tetra(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) has several scientific research applications:
Coordination Chemistry: It serves as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs).
Materials Science: The compound is used in the development of conductive materials and sensors.
Biological Studies: Its ability to form complexes with metal ions makes it useful in studying metalloproteins and enzyme mimetics.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 4,4’,5,5’-Tetra(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) involves its ability to coordinate with metal ions through its pyridine and dithiolylidene groups. This coordination can lead to the formation of stable complexes that exhibit unique electronic and structural properties. The molecular targets include metal ions such as copper, zinc, and iron, and the pathways involved are primarily related to coordination chemistry and electron transfer processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bipyridine: A simpler compound with two pyridine groups connected by a single bond.
2,2’-Bipyridine: Another bipyridine derivative with the pyridine groups connected at the 2-position.
1,10-Phenanthroline: A compound with a similar ability to coordinate with metal ions but with a different structural framework.
Uniqueness
4,4’,5,5’-Tetra(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) is unique due to its combination of pyridine and dithiolylidene groups, which allows for versatile coordination modes and the formation of complex structures. This makes it particularly valuable in the design of novel materials and coordination polymers.
Eigenschaften
IUPAC Name |
4-[2-(4,5-dipyridin-4-yl-1,3-dithiol-2-ylidene)-5-pyridin-4-yl-1,3-dithiol-4-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N4S4/c1-9-27-10-2-17(1)21-22(18-3-11-28-12-4-18)32-25(31-21)26-33-23(19-5-13-29-14-6-19)24(34-26)20-7-15-30-16-8-20/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNARIHKWRBIIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(SC(=C3SC(=C(S3)C4=CC=NC=C4)C5=CC=NC=C5)S2)C6=CC=NC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![13-hydroxy-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3069118.png)
![1,2-Benzenediamine, N1-[(9R)-6'-methoxycinchonan-9-yl]-4-(trifluoromethyl)-](/img/structure/B3069130.png)





![Spiro[fluorene-9,9'-xanthene]](/img/structure/B3069175.png)



![[1,1'-Biphenyl]-3,4',5-tricarbaldehyde](/img/structure/B3069190.png)
